molecular formula C15H11NO4 B12551184 1-[2-(4-Nitrobenzoyl)phenyl]ethan-1-one CAS No. 147801-96-5

1-[2-(4-Nitrobenzoyl)phenyl]ethan-1-one

Cat. No.: B12551184
CAS No.: 147801-96-5
M. Wt: 269.25 g/mol
InChI Key: APZYFCREHKHWKI-UHFFFAOYSA-N
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Description

1-[2-(4-Nitrobenzoyl)phenyl]ethan-1-one (CAS 147801-96-5) is an organic compound with the molecular formula C15H11NO4 and a molecular weight of 269.25 g/mol . This molecule features a benzophenone core structure substituted with a nitro group and an acetyl group, characteristics often associated with compounds of interest in materials science and photochemistry. While the specific biological profile of this compound is not fully elaborated in the literature, its structural features suggest potential as a valuable synthetic intermediate. Researchers are exploring analogous nitro-aromatic compounds for their utility in photochemical applications, as the nitro group can be involved in light-induced processes . Furthermore, molecules with similar carbonyl and aromatic systems are frequently investigated as building blocks for more complex chemical entities in medicinal and materials chemistry . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

147801-96-5

Molecular Formula

C15H11NO4

Molecular Weight

269.25 g/mol

IUPAC Name

1-[2-(4-nitrobenzoyl)phenyl]ethanone

InChI

InChI=1S/C15H11NO4/c1-10(17)13-4-2-3-5-14(13)15(18)11-6-8-12(9-7-11)16(19)20/h2-9H,1H3

InChI Key

APZYFCREHKHWKI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC=C1C(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 1 2 4 Nitrobenzoyl Phenyl Ethan 1 One

Strategies for Carbon-Carbon Bond Formation in Aryl Ketones

The core structure of 1-[2-(4-Nitrobenzoyl)phenyl]ethan-1-one requires the formation of two key carbon-carbon bonds to attach the benzoyl and acetyl moieties to the central aromatic ring.

Acylation Reactions via Friedel-Crafts Protocols

The Friedel-Crafts acylation is a cornerstone of organic synthesis for the preparation of aryl ketones. rsc.org This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) using a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). rsc.orgnih.gov The reaction proceeds through the formation of a resonance-stabilized acylium ion, which then acts as the electrophile. rsc.org

A plausible synthetic route to this compound using this protocol could involve a two-step acylation strategy starting from a suitable precursor. For instance, one could envision the Friedel-Crafts acylation of 2-bromoacetophenone (B140003) with 4-nitrobenzoyl chloride. However, a significant challenge in Friedel-Crafts reactions is controlling the regioselectivity, especially on substituted rings. The nitro group is strongly deactivating and a meta-director, while the acetyl group is also deactivating and meta-directing. This makes direct acylation of a nitro- or acetyl-substituted benzene (B151609) ring challenging and often results in low yields or requires harsh reaction conditions. almerja.net

Intramolecular Friedel-Crafts reactions are particularly effective for forming cyclic ketones, such as those found in polycyclic aromatic systems, and are often facilitated by reagents like polyphosphoric acid (PPA) or methanesulfonic acid (MSA). masterorganicchemistry.comdigitellinc.comthieme-connect.de While not directly applicable to the intermolecular synthesis of the target compound, these methods underscore the power of acylation in complex molecule synthesis.

Table 1: Examples of Friedel-Crafts Acylation Reactions

ReactantsCatalystProductIUPAC Name
Benzene + Acetyl chlorideAlCl₃Acetophenone (B1666503)1-Phenylethan-1-one
Toluene + Acetyl chlorideAlCl₃o/p-Methylacetophenone1-(o/p-tolyl)ethan-1-one
Benzene + Benzoyl chlorideAlCl₃Benzophenone (B1666685)Diphenylmethanone
Biphenyl + 4-Nitrobenzoyl chlorideAlCl₃4-Nitro-4'-phenylbenzophenone(4-Nitrophenyl)(4-phenylphenyl)methanone stackexchange.com

This table presents representative examples of Friedel-Crafts acylation reactions to illustrate the general protocol.

Cross-Coupling Approaches for Benzoyl and Acetyl Moieties

Modern palladium-catalyzed cross-coupling reactions offer a powerful and versatile alternative for the formation of carbon-carbon bonds, including the synthesis of ketones. youtube.com Reactions like the Suzuki, Stille, and Negishi couplings provide milder conditions and greater functional group tolerance compared to classical methods. wikipedia.orgwikipedia.orgyoutube.com

Suzuki-Miyaura Coupling: This reaction couples an organoboron species (like a boronic acid) with an organohalide. wikipedia.orgorganic-chemistry.orglibretexts.org A potential route to the target molecule could involve the coupling of (2-acetylphenyl)boronic acid with 1-bromo-4-nitrobenzene, followed by a second coupling or acylation step. The Suzuki reaction is known for its high functional group tolerance and the use of non-toxic boron reagents. nih.gov

Stille Coupling: The Stille reaction utilizes an organotin compound (organostannane) coupled with an organohalide. wikipedia.orgopenochem.orgorganic-chemistry.orgopenochem.org It is highly versatile and can tolerate a wide array of functional groups, including esters and nitro groups. openochem.org The synthesis of ketones can be achieved by coupling an acyl chloride with an organostannane. wikipedia.orglibretexts.org For instance, 2-acetylphenyltributylstannane could be coupled with 4-nitrobenzoyl chloride in the presence of a palladium catalyst.

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organohalide. youtube.comacs.org Nickel-catalyzed versions have been developed for the synthesis of diaryl ketones from primary amides, demonstrating excellent functional group compatibility. acs.org

Table 2: Comparison of Cross-Coupling Reactions for Ketone Synthesis

ReactionOrganometallic ReagentElectrophileKey Advantages
SuzukiBoronic acid/esterOrganohalide/triflateLow toxicity of boron reagents, stable reagents. organic-chemistry.orgnih.gov
StilleOrganostannaneOrganohalide/triflateHigh functional group tolerance, air/moisture stable reagents. openochem.orgorganic-chemistry.org
NegishiOrganozincOrganohalide/triflateHigh reactivity of organozinc reagents, broad scope. youtube.comacs.org
FukuyamaThioesterOrganozinc halideMild conditions, high functional group tolerance. youtube.com

This table summarizes key features of major cross-coupling reactions applicable to the synthesis of aryl ketones.

Selective Functionalization and Derivatization Routes

Once the core skeleton of this compound is assembled, the peripheral functional groups—the nitro group and the ketone—can be selectively modified to produce a variety of derivatives.

Modifications of the Nitro Group and its Chemical Transformations

The nitro group is one of the most versatile functional groups in organic synthesis, primarily due to its ability to be reduced to a wide range of other nitrogen-containing functionalities. wikipedia.org The selective reduction of an aromatic nitro group in the presence of other reducible functionalities, such as a ketone, is a common synthetic challenge. rsc.orgnih.govacs.org

Reduction to Amines: The most common transformation is the reduction of the nitro group to an aniline. This can be achieved using various reagents:

Catalytic Hydrogenation: Using catalysts like Pd/C, PtO₂, or Raney Nickel with hydrogen gas is a clean and efficient method. wikipedia.org

Metal/Acid Systems: Reagents like tin (Sn), iron (Fe), or zinc (Zn) in the presence of an acid (e.g., HCl) are classic methods for nitro reduction. almerja.netwikipedia.org

Transfer Hydrogenation: Using a hydrogen source like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) with a catalyst can also effect the reduction. researchgate.net

Chemoselective Reagents: For substrates containing other reducible groups like ketones, specific reagents are required for selectivity. Sodium dithionite (B78146) (Na₂S₂O₄) or tin(II) chloride (SnCl₂) are often used to selectively reduce the nitro group while leaving the ketone intact. researchgate.net Iron-based catalysts with silanes have also shown high chemoselectivity for nitro group reduction. rsc.orgnih.gov

Other Transformations: The nitro group can also be reduced to intermediate oxidation states, such as hydroxylamines, using reagents like zinc dust with ammonium chloride or diborane. wikipedia.org It can also participate in cycloaddition reactions, where its strong electron-withdrawing nature activates the aromatic ring.

Table 3: Reagents for the Chemoselective Reduction of Nitroarenes

Reagent SystemConditionsSelectivity Notes
SnCl₂·2H₂OEtOAc, 50 °CHighly selective for nitro groups over ketones. researchgate.net
Fe/NH₄ClAqueous Ethanol (B145695), RefluxClassic, often selective method.
Na₂S₂O₄Acetone/Water, RefluxSpecific for nitro groups, tolerates ketones. researchgate.net
Iron(III) catalyst / SilaneMeCN, rtHigh chemoselectivity for nitro groups over ketones, esters, and nitriles. rsc.orgnih.gov
Ni(OAc)₂ / NaBH₄MeCN/Water, 0 °C to rtSelective reduction of nitro group in the presence of ketones. researchgate.net

This table highlights common reagents used for the selective reduction of aromatic nitro groups in the presence of other sensitive functionalities.

Stereoselective Synthesis of Chiral Analogs

The target molecule, this compound, is achiral. However, chiral analogs can be synthesized, most commonly by the stereoselective reduction of one or both of the ketone functionalities to form chiral secondary alcohols (carbinols). organic-chemistry.orgnih.gov The synthesis of enantioenriched diarylmethanols is of significant interest due to their prevalence in biologically active compounds. nih.gov

Asymmetric reduction of the ketone can be achieved using several methods:

Chiral Reducing Agents: Reagents like the Corey-Bakshi-Shibata (CBS) catalyst or chiral borane (B79455) derivatives can stereoselectively reduce ketones to produce one enantiomer of the corresponding alcohol in excess.

Catalytic Asymmetric Hydrogenation: Using a chiral transition metal catalyst (e.g., based on Ruthenium or Rhodium) with a chiral ligand allows for the enantioselective addition of hydrogen across the carbonyl double bond.

Enzyme-Catalyzed Reduction: Ketoreductase enzymes can offer extremely high levels of enantioselectivity under mild, aqueous conditions.

Furthermore, the synthesis of chiral analogs could involve the asymmetric arylation of an aldehyde, a reaction catalyzed by chiral ligands to produce chiral diarylmethanols. organic-chemistry.orgacs.org For example, a chiral ligand could direct the addition of a (2-acetylphenyl)zinc reagent to 4-nitrobenzaldehyde, leading to a chiral precursor to the target molecule's reduced analog.

Green Chemistry Principles in Synthesis of Related Structures

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of aryl ketones.

Alternative Energy Sources: Photoreduction and photocatalysis offer pathways that utilize visible light as a renewable energy source, often under mild conditions. hilarispublisher.comresearchgate.netresearchgate.netneliti.com For instance, the synthesis of α-aryl ketones can be achieved via green-light-mediated photocatalysis. chemrxiv.org Microwave-assisted synthesis can also significantly reduce reaction times and energy consumption, as demonstrated in the oxidation of diphenylmethane (B89790) to benzophenone. researchgate.net

Greener Solvents and Reagents: The replacement of hazardous organic solvents with more environmentally benign alternatives like water or ethanol is a key goal. hilarispublisher.com The use of solid-state reactions or mechanochemistry, which involves grinding reagents together in a ball mill, can eliminate the need for solvents altogether. acs.orgrsc.orgnih.govrsc.orgdigitellinc.com This has been successfully applied to Suzuki-Miyaura cross-coupling reactions to produce ketones. acs.org

Catalysis: The use of catalytic rather than stoichiometric reagents improves atom economy and reduces waste. This is evident in the shift from stoichiometric Lewis acids in Friedel-Crafts reactions to catalytic cross-coupling methods. The development of catalysts based on earth-abundant and non-toxic metals like iron is also a significant area of research. rsc.orgnih.gov Organocatalysis, which uses small organic molecules as catalysts, provides another metal-free alternative for constructing complex molecules like 2-hydroxybenzophenone (B104022) frameworks. rsc.org

Table 4: Green Synthetic Approaches for Aryl Ketone Synthesis

Green ApproachDescriptionExample Application
Mechanochemistry Solvent-free reactions conducted by grinding or milling. rsc.orgSuzuki-Miyaura coupling of acyl chlorides and boronic acids to form ketones. acs.org
Photocatalysis Using light to drive chemical reactions, often with a photocatalyst. thieme-connect.comGreen-light-mediated α-arylation of ketones with aryl halides. chemrxiv.org
Microwave Irradiation Using microwave energy to rapidly heat reactions.Oxidation of diphenylmethane to benzophenone using H₂O₂ and an iron catalyst. researchgate.net
Aqueous/Green Solvents Using water, ethanol, or other non-hazardous solvents.Photoreduction of benzophenone to benzopinacol (B1666686) in ethanol. hilarispublisher.comresearchgate.net
Organocatalysis Using small, metal-free organic molecules as catalysts.Cascade benzannulation to form 2-hydroxybenzophenone frameworks. rsc.org

This table showcases various green chemistry strategies that can be applied to the synthesis of aryl ketones and related structures.

Advanced Spectroscopic and Structural Characterization

Detailed Nuclear Magnetic Resonance Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. weebly.com For a molecule with the complexity of 1-[2-(4-Nitrobenzoyl)phenyl]ethan-1-one, advanced NMR methods would be indispensable.

High-Resolution NMR (e.g., 2D-NMR) for Structural Elucidation

Two-dimensional NMR (2D-NMR) experiments are powerful tools for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and for determining the connectivity of atoms within a molecule. researchgate.net Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in confirming the substitution pattern of the phenyl rings and the placement of the acetyl and nitrobenzoyl groups. researchgate.netresearchgate.net

However, a review of available scientific databases indicates that specific 2D-NMR spectroscopic data for this compound have not been published. The expected chemical shifts can be predicted based on standard functional group values, but empirical data is required for definitive structural confirmation.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom TypePredicted Chemical Shift (ppm)Notes
Aromatic Protons7.5 - 8.5Complex splitting patterns expected due to coupling.
Acetyl Protons (CH₃)~2.5Singlet.
Carbonyl Carbon (C=O)190 - 200Two distinct signals are expected for the acetyl and benzoyl carbonyls.
Aromatic Carbons120 - 150Includes carbons attached to the nitro group, which would be downfield.
Acetyl Carbon (CH₃)25 - 35

This table is predictive and awaits experimental verification.

Dynamic NMR Studies of Conformational Dynamics

The presence of single bonds connecting the phenyl ring and the benzoyl group suggests the possibility of restricted rotation, leading to distinct conformational isomers. Dynamic NMR (DNMR) spectroscopy is the ideal technique to study such dynamic processes. By acquiring spectra at various temperatures, it would be possible to determine the energy barriers associated with bond rotation and to characterize the different conformers present at equilibrium.

Currently, there are no published dynamic NMR studies for this compound. Such research would provide valuable insight into the molecule's flexibility and the steric and electronic effects governing its preferred three-dimensional shape.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. fiveable.meplus.ac.at For this compound, these methods would confirm the presence of the carbonyl groups (ketone and benzoyl) and the nitro group. libretexts.org

Probing Intramolecular Interactions via IR Band Shifts

The precise frequencies of the vibrational bands, particularly the carbonyl (C=O) and nitro (NO₂) stretching bands, can be sensitive to intramolecular interactions, such as hydrogen bonding or steric strain. fiveable.me A detailed analysis of the IR and Raman spectra could reveal shifts in these band positions, offering clues about the molecule's conformation and the electronic communication between the different functional groups.

While general IR absorption regions for ketones and nitro compounds are well-established, specific experimental IR and Raman spectra for this compound, with detailed band assignments and analysis of intramolecular interaction-induced shifts, are not available in the literature. libretexts.orgpressbooks.pub

Interactive Table 2: Expected Characteristic Infrared Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
Aromatic C-H3100 - 3000Stretch
Aliphatic C-H (acetyl)3000 - 2850Stretch
Carbonyl (C=O)1700 - 1680 (benzoyl), 1690 - 1670 (acetyl)Stretch
Aromatic C=C1600 - 1450Stretch
Nitro (NO₂)1550 - 1500 (asymmetric), 1370 - 1330 (symmetric)Stretch

This table is based on general spectroscopic principles and awaits experimental data for this specific compound. fiveable.melibretexts.org

X-ray Diffraction Analysis of Crystal Structures

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. anton-paar.com An X-ray crystal structure of this compound would provide accurate bond lengths, bond angles, and torsion angles, revealing the molecule's conformation in the solid state.

A search of crystallographic databases, such as the Cambridge Structural Database (CSD), did not yield any crystal structures for this compound.

Polymorphism and Crystallographic Data Analysis

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. spectroscopyonline.com Different polymorphs can exhibit distinct physical properties. It is conceivable that this compound could exhibit polymorphism due to the potential for different packing arrangements of its constituent molecules. A comprehensive crystallographic study would involve screening for different crystalline forms and analyzing their respective structures.

As no crystal structure has been reported for this compound, there is no experimental information regarding its potential polymorphism.

Interactive Table 3: Crystallographic Data for this compound

ParameterValue
Crystal SystemData not available
Space GroupData not available
Unit Cell DimensionsData not available
Z (molecules per unit cell)Data not available

This table is awaiting experimental data from X-ray diffraction studies.

Supramolecular Assembly and Intermolecular Interactions

The supramolecular architecture of this compound, while not yet detailed in published crystal structures, can be inferred from crystallographic studies of closely related isomers and analogues. The arrangement of molecules in the solid state is dictated by a combination of weak intermolecular forces that collectively establish the crystal lattice.

For the structural isomer 2-(4-nitrophenyl)-1-phenylethanone, X-ray crystallography reveals a monoclinic crystal system with the space group P 1 21/c 1. nih.gov In this structure, the orientation and packing of the molecules are governed by specific non-covalent interactions. It is highly probable that this compound engages in similar interactions. Key interactions likely include C—H···O hydrogen bonds, where hydrogen atoms from the phenyl rings or the acetyl methyl group act as donors to the oxygen atoms of the carbonyl and nitro groups. nih.gov The electron-withdrawing nature of the nitro and carbonyl groups makes their oxygen atoms potent hydrogen bond acceptors.

Interactive Table: Crystallographic Data for the Isomer 2-(4-Nitrophenyl)-1-phenylethanone This data provides insight into the likely structural parameters of the title compound.

ParameterValueReference
Formula C₁₄H₁₁NO₃ nih.gov
Crystal System Monoclinic nih.gov
Space Group P 1 21/c 1 nih.gov
a (Å) 14.662 nih.gov
b (Å) 10.790 nih.gov
c (Å) 7.749 nih.gov
β (°) ** 104.55 nih.gov
Volume (ų) **1188.5 nih.gov
Z 4 nih.gov

Mass Spectrometry for Fragmentation Pathway Elucidation

Mass spectrometry is a critical tool for determining the structure of organic molecules by analyzing the mass-to-charge ratio (m/z) of the molecular ion and its fragments. For this compound (molar mass: 269.25 g/mol ), the molecular ion [M]⁺• would be observed at m/z 269.

The fragmentation of this compound under electron ionization (EI) is predicted to follow pathways characteristic of aromatic ketones. chemguide.co.uklibretexts.org The energetically unstable molecular ion will break apart into smaller, more stable fragments. Key fragmentation processes include:

Alpha-Cleavage: The bonds adjacent to the carbonyl groups are susceptible to cleavage. Loss of a methyl radical (•CH₃) from the acetyl group would yield a stable acylium ion at m/z 254.

Acyl Group Cleavage: Cleavage of the entire acetyl group (CH₃CO•) would result in a fragment at m/z 226.

Benzoyl Group Cleavage: Fission of the bond between the two aromatic rings can lead to the formation of a 4-nitrobenzoyl cation at m/z 150 or a 2-acetylphenyl cation at m/z 119.

Nitro Group Fragmentation: The nitro group can fragment through the loss of •NO₂ (46 Da) to give a fragment at m/z 223, or through the loss of •NO (30 Da) followed by rearrangement.

These fragmentation patterns provide a diagnostic fingerprint for identifying the molecule and confirming the connectivity of its structural components. libretexts.orgnist.gov

Interactive Table: Predicted Mass Spectrometry Fragments for this compound

m/z (Predicted)Proposed Fragment IonFragmentation Pathway
269 [C₁₅H₁₁NO₄]⁺•Molecular Ion (M⁺•)
254 [M - CH₃]⁺Loss of a methyl radical from the acetyl group
226 [M - CH₃CO]⁺Loss of the acetyl radical
223 [M - NO₂]⁺Loss of a nitro radical
150 [C₇H₄NO₂]⁺4-nitrobenzoyl cation via cleavage of the C-C bond between rings
119 [C₈H₇O]⁺2-acetylphenyl cation via cleavage of the C-C bond between rings
104 [C₇H₄O]⁺Loss of NO from the m/z 150 fragment
76 [C₆H₄]⁺Benzene (B151609) radical cation from further fragmentation

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probes

The electronic structure of this compound can be investigated using UV-Vis absorption and fluorescence spectroscopy. The UV-Vis spectrum is expected to be dominated by electronic transitions within its principal chromophores: the 4-nitrobenzoyl system and the acetylphenyl system.

The spectrum is predicted to show strong absorption bands corresponding to π→π* transitions associated with the aromatic rings and carbonyl groups. These high-energy transitions are typically observed in the range of 240-280 nm. nist.gov Additionally, a lower-energy, less intense band corresponding to the n→π* transition of the carbonyl groups is expected at longer wavelengths, likely above 300 nm. nist.gov

The presence of the nitro group, a powerful auxochrome and chromophore, is expected to cause a bathochromic (red) shift of the absorption bands to longer wavelengths and increase their intensity (hyperchromic effect) compared to unsubstituted benzoylacetophenone.

Regarding emission properties, many nitroaromatic compounds are known to be weakly fluorescent or non-emissive in solution at room temperature. The nitro group often provides an efficient pathway for non-radiative decay of the excited state through intersystem crossing from the singlet excited state (S₁) to the triplet state (T₁), which then deactivates without emitting light. Therefore, it is anticipated that this compound would exhibit very weak or no fluorescence.

Interactive Table: Predicted Electronic Absorption Characteristics

Transition TypeAssociated Chromophore(s)Predicted λ_max Range (nm)Comments
π→π Phenyl rings, Carbonyl groups240 - 280High-intensity absorption, characteristic of aromatic systems.
n→π Carbonyl groups> 300Low-intensity, symmetry-forbidden transition.
Charge-Transfer Nitrobenzoyl moiety260 - 320Broad band due to charge transfer from the phenyl ring to the nitro group.

Therefore, it is not possible to provide a scientifically accurate article with detailed research findings for the following sections and subsections for this specific molecule:

Reactivity and Mechanistic Investigations4.1. Reaction Pathways of the Carbonyl Groups4.1.1. Nucleophilic Addition Reactions and Their Stereochemistry4.1.2. Oxidation and Reduction Chemistry of Ketones4.2. Transformations Involving the Nitro Group4.2.1. Reduction of Nitro Group to Amino or Other Functional Groups4.2.2. Aromatic Nucleophilic Substitution Reactions4.3. Photochemical Reactivity Studies

Acid-Base Properties and Tautomerism Studies

The presence of a 1,3-dicarbonyl moiety in this compound gives rise to keto-enol tautomerism. The compound can exist in equilibrium between its diketo form and two possible enol forms. The enol form is stabilized by intramolecular hydrogen bonding and conjugation.

The acidity of the methylene (B1212753) protons is significantly enhanced due to the electron-withdrawing effects of the two adjacent carbonyl groups. The pKa value of the keto form is expected to be in the range of 9-11, typical for β-diketones. masterorganicchemistry.com The acidity of the enol form is generally slightly lower than that of the keto form. The electron-withdrawing nitro group on the benzoyl ring is expected to further increase the acidity of the compound compared to unsubstituted benzoylacetone. For instance, the pKa values of substituted benzoic acids are influenced by the nature and position of the substituent. nih.govpearson.compsu.edulibretexts.org

The keto-enol equilibrium is highly dependent on the solvent. In nonpolar solvents, the intramolecularly hydrogen-bonded enol form is often favored, while in polar solvents, the more polar keto form can be more stabilized. NMR spectroscopy is a powerful tool to study this equilibrium, as the signals for the keto and enol tautomers are typically distinct. nih.govoregonstate.edu For many aromatic β-diketones, the enol content is high, often exceeding 90% in nonpolar solvents. nih.gov

The following table presents typical keto-enol equilibrium constants (Keq = [Enol]/[Keto]) for related aromatic β-diketones in different solvents.

Compound Solvent Keq % Enol Reference
BenzoylacetoneCDCl₃>19>95 jcsp.org.pk
DibenzoylmethaneCDCl₃>99>99 jcsp.org.pk
2-PhenylacetylfuranCDCl₃1.32 x 10⁻⁶~0 rsc.org
Ethyl acetoacetateNeat0.09929.9 thermofisher.com

These data suggest that this compound is likely to exist predominantly in its enol form in many organic solvents.

Reaction Kinetics and Thermodynamic Studies

The kinetics of tautomerization between the keto and enol forms of β-diketones can be studied by various techniques, including NMR and stopped-flow spectrophotometry. The rates of enolization and ketonization are influenced by factors such as the structure of the diketone, the solvent, and the presence of acid or base catalysts.

For some thienyl-containing β-diketones, the first-order rate constant for the conversion of the enol to the keto form has been determined. researchgate.net These rates are generally slow, allowing for the observation of both tautomers at equilibrium.

The thermodynamic parameters for the keto-enol tautomerism can be determined by studying the equilibrium constant at different temperatures. The enthalpy change (ΔH°) for enolization is often negative, indicating that the enol form is enthalpically favored due to intramolecular hydrogen bonding and conjugation. The entropy change (ΔS°) can be positive or negative depending on the specific system and solvent.

The following table provides examples of kinetic and thermodynamic data for the tautomerization of related β-diketones.

Compound Process Rate Constant (k) Thermodynamic Parameter Value Reference
1,3-bis(2-thienyl)propane-1,3-dioneEnol to Keto3.1 x 10⁻⁵ s⁻¹-- researchgate.net
1-phenyl-3-(2-thienyl)propane-1,3-dioneEnol to Keto2.6 x 10⁻⁶ s⁻¹-- researchgate.net
AcetylacetoneKeto-Enol Equilibrium-ΔH°-10.0 to -15.5 kJ/molGeneral
AcetylacetoneKeto-Enol Equilibrium-ΔS°-9.6 to -27.2 J/(mol·K)General

The data suggest that the interconversion between the keto and enol forms of this compound is likely to be a slow process, with the enol form being thermodynamically favored in many environments.

Theoretical and Computational Chemistry of 1 2 4 Nitrobenzoyl Phenyl Ethan 1 One

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations are fundamental tools for understanding the electronic structure and properties of molecules from first principles. These methods, including Density Functional Theory (DFT) and ab initio techniques, solve the Schrödinger equation (or a simplified form of it) to provide detailed information about molecular systems.

Electronic Structure and Molecular Orbitals

A thorough investigation into the electronic structure of 1-[2-(4-Nitrobenzoyl)phenyl]ethan-1-one would typically involve the use of Density Functional Theory (DFT). DFT is a computational method that models the electron correlation by using functionals of the electron density. A common approach involves geometry optimization using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to find the molecule's most stable three-dimensional arrangement.

From this optimized geometry, the molecular orbitals (MOs) can be calculated. The most critical of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insight into the chemical reactivity and kinetic stability of the molecule. A smaller gap generally suggests a more reactive species.

For instance, in studies of other nitro-substituted aromatic compounds, the HOMO is often localized on the phenyl ring system, while the LUMO is concentrated around the electron-withdrawing nitro group. This distribution dictates the molecule's behavior in charge-transfer interactions.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

ParameterEnergy (eV)Description
EHOMOData not availableEnergy of the Highest Occupied Molecular Orbital
ELUMOData not availableEnergy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap (ΔE)Data not availableELUMO - EHOMO

Note: No specific computational data for this compound has been found in the reviewed literature. This table is presented as a template for future research findings.

Conformational Analysis and Energy Minima

The presence of several single bonds in this compound allows for multiple rotational isomers, or conformers. Conformational analysis is a computational procedure used to identify the different spatial arrangements of a molecule and to determine their relative energies. semanticscholar.orgespublisher.com This is typically done by systematically rotating the dihedral angles of the flexible bonds and calculating the potential energy at each step. semanticscholar.org

The resulting potential energy surface reveals the energy minima, which correspond to stable conformers, and the energy barriers that separate them. semanticscholar.org The conformer with the lowest energy is the most stable and is expected to be the most populated at equilibrium. For a molecule like this compound, key rotations would be around the bonds connecting the phenyl rings to the central carbonyl group and the ethanone (B97240) moiety.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide information on static structures, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. researchgate.net MD simulations model the movement of atoms and molecules based on classical mechanics. researchgate.net

For this compound, an MD simulation would provide insights into its conformational flexibility, vibrational motions, and interactions with its environment (e.g., in a solvent). Such simulations can reveal how the molecule explores different conformational states and the timescales of these changes. researchgate.net While no MD studies have been published for this specific compound, such simulations are common for understanding the behavior of organic molecules in various phases. researchgate.net

Quantitative Structure-Activity Relationships (QSAR) in Non-Biological Contexts

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its activity. While often used in drug discovery, QSAR can also be applied in non-biological contexts, such as predicting physical properties or reactivity.

To develop a QSAR model for a series of compounds including this compound, one would first calculate a set of molecular descriptors. These descriptors are numerical representations of the chemical and physical properties of the molecules. Examples include electronic descriptors (like HOMO/LUMO energies), steric descriptors, and topological indices. The model would then be built by finding a mathematical relationship between these descriptors and a measured property (e.g., a reaction rate or a spectroscopic parameter). No such QSAR studies have been reported for this compound.

Prediction of Spectroscopic Parameters and Reactivity Profiles

Computational chemistry is a powerful tool for predicting various spectroscopic parameters. For this compound, methods like DFT can be used to calculate:

Infrared (IR) frequencies: These calculations can predict the vibrational modes of the molecule, which correspond to the peaks in an experimental IR spectrum.

Nuclear Magnetic Resonance (NMR) chemical shifts: Theoretical calculations can provide predictions of 1H and 13C NMR chemical shifts, which are invaluable for structure elucidation. nih.gov

UV-Visible absorption spectra: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to its UV-Vis absorption bands. researchgate.net

Reactivity profiles can be predicted using conceptual DFT. This involves calculating reactivity descriptors such as:

Molecular Electrostatic Potential (MEP): The MEP map shows the charge distribution on the molecule's surface, indicating regions that are prone to electrophilic or nucleophilic attack.

Fukui Functions: These functions identify the atoms in a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack.

Global Reactivity Descriptors: Parameters like electronegativity, chemical hardness, and electrophilicity index can be calculated from the HOMO and LUMO energies to provide a general measure of the molecule's reactivity. semanticscholar.orgresearchgate.net

Table 2: Predicted Global Reactivity Descriptors for this compound

DescriptorFormulaValue
Electronegativity (χ)-(EHOMO + ELUMO)/2Data not available
Chemical Hardness (η)(ELUMO - EHOMO)/2Data not available
Electrophilicity Index (ω)χ2 / (2η)Data not available

Note: The values for these descriptors are contingent on the HOMO and LUMO energies, which are not available from published studies for this compound.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can be used to model the mechanism of a chemical reaction by mapping out the potential energy surface of the reaction pathway. nih.gov This involves identifying the structures of the reactants, products, any intermediates, and, crucially, the transition states that connect them. nih.gov

For a reaction involving this compound, computational methods could be used to:

Locate Transition States: A transition state is a first-order saddle point on the potential energy surface. Its structure provides insight into the geometry of the activated complex.

Calculate Activation Energies: The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

Verify the Reaction Pathway: Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that a given transition state connects the intended reactants and products. nist.gov

No reaction pathway modeling studies featuring this compound have been found in the scientific literature.

Applications and Advanced Materials Research

Role as Synthetic Intermediates in Complex Molecule Synthesis

The most prominent application of 1-[2-(4-Nitrobenzoyl)phenyl]ethan-1-one lies in its potential as a precursor for the synthesis of complex heterocyclic compounds, particularly quinolines. The core strategy involves the chemical modification of its functional groups to facilitate intramolecular cyclization reactions.

A key transformation is the reduction of the nitro group to an amine, yielding 1-[2-amino-(4-benzoyl)phenyl]ethan-1-one. This resulting 2-aminobenzophenone derivative is a classic substrate for the Friedländer annulation , a powerful method for quinoline (B57606) synthesis. nih.govwikipedia.org In this reaction, the 2-aminobenzophenone condenses with a compound containing an α-methylene group, such as a ketone or an aldehyde, in the presence of an acid or base catalyst, to form a polysubstituted quinoline. nih.govwikipedia.orgnih.govresearchgate.net

The general mechanism for the Friedländer synthesis involves an initial aldol (B89426) condensation followed by cyclization and dehydration to form the quinoline ring system. wikipedia.org The reaction of the amino derivative of this compound with various ketones would lead to the formation of 2,4-disubstituted quinolines with a 4-nitrophenyl group at the 4-position.

Table 1: Potential Quinoline Derivatives from 1-[2-amino-(4-benzoyl)phenyl]ethan-1-one via Friedländer Annulation

Reactant KetoneResulting Quinoline ProductPotential Application Areas
Acetone2-Methyl-4-(4-nitrophenyl)quinolineMedicinal Chemistry, Ligand Synthesis
Cyclohexanone1,2,3,4-Tetrahydroacridine derivativeMaterials Science, Dye Synthesis
Acetophenone (B1666503)2-Phenyl-4-(4-nitrophenyl)quinolineOrganic Electronics, Pharmaceutical Scaffolds

This synthetic utility underscores the importance of this compound as a valuable intermediate, providing access to a library of quinoline derivatives with potential applications in medicinal chemistry, materials science, and coordination chemistry. nih.gov

Exploration in Catalysis and Organocatalysis

While specific catalytic applications of this compound have not been extensively reported, its structural features suggest potential roles in the field of catalysis. The presence of ketone and nitro functional groups on an aromatic scaffold is a common motif in certain organocatalysts.

For instance, nitroaromatic compounds can participate in charge-transfer interactions and may influence the electronic properties of a catalytic system. nih.gov Furthermore, the benzophenone (B1666685) core is a known photosensitizer, and its derivatives can be employed in photoredox catalysis. The nitro group, being strongly electron-withdrawing, would modulate the photophysical properties of the benzophenone moiety.

Additionally, derivatives of this compound, particularly those where the acetyl or benzoyl groups are modified to incorporate chiral moieties, could be explored as ligands for asymmetric metal catalysis or as organocatalysts for various transformations. The modular nature of its synthesis would allow for the fine-tuning of steric and electronic properties to achieve high catalytic activity and selectivity.

Applications in Materials Science

The presence of the o-nitrobenzoyl group in this compound is particularly significant for its potential applications in materials science, especially in the development of photo-responsive materials.

The nitroaromatic and benzophenone components of the molecule are known to form charge-transfer (CT) complexes with suitable electron-donor molecules. nih.govnih.govscienceopen.commdpi.com These CT complexes can exhibit interesting electronic and optical properties, making them relevant for applications in organic electronics. The strong electron-accepting nature of the nitrobenzoyl group facilitates the formation of such complexes.

The extended π-system and the presence of polar functional groups also suggest that this compound could serve as a chromophore. Modification of its structure could lead to the development of new dyes and pigments with specific absorption and emission characteristics for use in photonic devices.

The planar aromatic rings and the polar nitro and ketone groups in this compound can participate in non-covalent interactions such as π-π stacking and dipole-dipole interactions. These interactions can drive the self-assembly of the molecules into ordered supramolecular structures. acs.org The formation of such organized assemblies is a key principle in the bottom-up fabrication of functional nanomaterials. The nitro group, in particular, is known to influence the crystal packing and self-assembly of aromatic compounds.

Furthermore, the photochemical properties of the o-nitrobenzoyl moiety offer a pathway to create dynamic and responsive supramolecular systems. The o-nitrobenzyl group and its derivatives are well-known photolabile protecting groups. acs.orgnih.govnih.govresearchgate.netupenn.edu Upon irradiation with UV light, these groups can undergo cleavage, leading to the release of a protected molecule and the formation of a nitrosobenzaldehyde derivative. This photocleavage can be used to trigger a change in the supramolecular assembly, leading to applications in areas such as controlled release and photo-patterning of surfaces. nih.gov

Table 2: Potential Photochemical Transformation of this compound

Irradiation WavelengthPotential PhotoproductsPotential Application
UV (e.g., 365 nm)2-Acetyl-4'-nitrosobenzophenonePhotolithography, Photo-responsive polymers

Probes for Mechanistic Studies in Organic Chemistry

The reactivity of the different functional groups within this compound makes it a potential tool for probing reaction mechanisms. For example, the relative reactivity of the acetyl and benzoyl carbonyl groups towards nucleophiles can be studied to understand the electronic and steric effects within the molecule.

The photochemical behavior of the o-nitrobenzoyl group can also be utilized to study the kinetics and mechanisms of photochemical reactions. By incorporating this molecule into a larger system, the photocleavage reaction can be used to initiate a subsequent chemical event, allowing for the time-resolved study of reaction intermediates and transition states. The well-defined photochemical transformation of the o-nitrobenzoyl group provides a clean and triggerable method for initiating and studying complex reaction cascades.

Future Directions and Emerging Research Areas

Novel Synthetic Strategies for Structurally Related Compounds

While classical methods like Friedel-Crafts acylation are established for synthesizing benzophenone (B1666685) cores, future research is trending towards more efficient, selective, and environmentally benign strategies to access analogues of 1-[2-(4-Nitrobenzoyl)phenyl]ethan-1-one. The development of novel synthetic routes is crucial for creating libraries of related compounds with tailored electronic and steric properties for various applications.

Emerging strategies focus on transition-metal-catalyzed cross-coupling reactions, one-pot multicomponent reactions, and innovative activation methods. For instance, modern adaptations of the Grignard reaction, which avoid the use of toxic substances, can be employed to construct the benzhydrol precursor, which is then oxidized to the benzophenone. google.com Another promising avenue is the use of isonitrile-based multicomponent reactions (IMCRs), which allow for the rapid assembly of complex molecular architectures from simple starting materials. nih.gov These reactions are known for their high atom and step economy, reducing waste and simplifying purification processes. nih.gov

Future synthetic explorations could involve the methods summarized in the table below.

Table 1: Emerging Synthetic Strategies for Benzophenone Analogues
Synthetic StrategyDescriptionPotential AdvantagesRelevant Research Context
Palladium-Catalyzed Carbonylative Cross-CouplingReaction of an aryl halide with an organometallic reagent and carbon monoxide to form the ketone linkage.High functional group tolerance and regioselectivity.Synthesis of complex diaryl ketones. chemicalbook.com
One-Pot Ugi/Reduction/CyclizationA multicomponent reaction followed by in-situ reduction of a nitro group and subsequent cyclization. beilstein-journals.orgRapid generation of molecular diversity from simple precursors. beilstein-journals.orgCreation of heterocyclic scaffolds for medicinal chemistry. beilstein-journals.org
Gemini Surfactant-Catalyzed AcylationUsing dimeric surfactants as a catalytic system to replace harsh organic solvents in Friedel-Crafts type reactions. google.comMilder reaction conditions, reduced environmental impact, and high efficiency. google.comGreen synthesis of benzophenone compounds. google.com
Photoredox-Catalyzed CycloadditionsVisible-light-mediated reactions, such as the [3+2]-cycloaddition of 2H-azirines with nitrosoarenes to form oxadiazoles. nih.govEnvironmentally friendly, using light as a reagent, though yields can be moderate. nih.gov"Green chemistry" approach to novel heterocyclic systems. nih.gov

Research into these areas will not only expand the library of compounds related to this compound but also contribute to the broader field of synthetic organic chemistry by providing more sustainable and versatile tools. researchgate.net

Advanced Characterization Techniques for Intramolecular Dynamics

The photophysical and photochemical behavior of this compound is governed by complex intramolecular dynamics, including intersystem crossing and potential conformational changes upon photoexcitation. nih.gov While standard spectroscopic techniques provide valuable structural information, emerging advanced methods are needed to probe these ultrafast processes in real-time.

Future research will likely leverage time-resolved spectroscopic techniques to map the energy landscapes of the excited states. For example, transient absorption spectroscopy and time-resolved X-ray techniques can monitor the evolution of electronic states on femtosecond timescales. nih.gov Simulating the nonadiabatic dynamics can provide theoretical insights into processes like internal conversion from the initially populated S2 state to the S1 state and subsequent intersystem crossing to triplet states, which are characteristic of benzophenone chromophores. nih.gov

Furthermore, techniques like single-molecule Förster Resonance Energy Transfer (FRET) and nanopore-based analysis can reveal conformational heterogeneity and dynamics that are averaged out in ensemble measurements. nih.govnih.gov These methods could be adapted to study how the acetylphenyl and nitrobenzoyl rings orient relative to each other and how this geometry influences the compound's reactivity. nih.gov

Table 2: Advanced Techniques for Probing Intramolecular Dynamics
TechniqueInformation GainedRelevance to this compound
Time-Resolved X-ray SpectroscopyDirectly probes electronic coherence and structural changes during photochemical reactions. nih.govElucidating the mechanism of intersystem crossing and energy dissipation.
Surface Hopping Ab Initio Molecular Dynamics (SHARC)Simulation of excited-state dynamics, including population transfer between electronic states (e.g., S2 to S1). nih.govPredicting and understanding the ultrafast photochemistry following UV light absorption.
Single-Molecule FRETMeasures distances between fluorescent labels to track conformational changes in real-time. nih.govObserving ligand-induced conformational shifts or changes in the dihedral angle between the phenyl rings.
Nanopore Current MonitoringDetects conformational changes of a single, unlabeled protein or molecule trapped inside a nanopore. nih.govProviding a novel, label-free method to study the compound's conformational landscape and interactions.

Untapped Reactivity Pathways and Catalytic Applications

The unique combination of functional groups in this compound suggests a rich and largely unexplored reactivity profile. Future research should focus on harnessing the synergistic or independent reactivity of the nitro, ketone, and acetyl moieties.

The electrochemical reduction of the nitro group is a particularly attractive pathway. acs.org By carefully controlling the electrode potential and electrolyte pH, the nitro group can be selectively reduced to various functionalities, such as nitroso, hydroxylamine, or amine groups. acs.org This opens a "green" pathway to a diverse range of derivatives without the need for chemical reducing agents. acs.org The resulting amino-substituted compounds could serve as precursors for a variety of heterocyclic systems or as ligands for metal complexes.

Moreover, the benzophenone core is a well-known photosensitizer and photoinitiator. mdpi.com The presence of the nitro group can modify its photochemical properties, potentially red-shifting its absorption spectrum and altering its triplet state energy and lifetime. mdpi.com This could lead to applications in photopolymerization, photodynamic therapy, or as a photocatalyst for organic transformations. The acetyl group also offers a handle for further functionalization through reactions like aldol (B89426) condensations or the haloform reaction. byjus.com

Table 3: Potential Reactivity and Catalytic Applications
Functional GroupReactivity PathwayPotential ApplicationReference
Nitro GroupSelective electrochemical reduction to amine or hydroxylamine.Green synthesis of anilines, precursors for dyes, pharmaceuticals, and N-heterocycles. acs.org
Benzophenone CorePhotochemical triplet state sensitization.Photoinitiator for radical polymerization or as a photocatalyst in [2+2] cycloadditions. google.commdpi.com
Acetyl GroupEnolate formation followed by aldol condensation.Synthesis of larger, more complex molecules with new carbon-carbon bonds. byjus.com
Entire MoleculeIntramolecular cyclization upon reduction of the nitro group.Synthesis of novel nitrogen-containing heterocyclic systems, such as benzodiazepine (B76468) or quinoline (B57606) derivatives. beilstein-journals.org

Integration into Multi-component Systems and Nanomaterials

The structural features of this compound make it an excellent candidate for incorporation into more complex systems, such as polymers, hydrogels, and nanomaterials. The benzophenone moiety can act as a photo-crosslinking agent, enabling the covalent integration of the molecule into polymer matrices upon UV irradiation. acs.org This could be used to create functional materials with specific optical or electronic properties.

For instance, integrating the compound into hydrogels could yield materials with applications in drug delivery or as smart coatings. acs.org The nitro group could be used as a handle for further chemical modification or as a reporting group for sensing applications. In the realm of nanomaterials, the molecule could be used as a building block for metal-organic frameworks (MOFs) or as a surface modifier for nanoparticles to tune their properties. The development of heterogeneous nano-catalysts, where active molecules are grafted onto supports like silica-coated magnetic nanoparticles, offers a pathway to create recyclable catalysts for various organic transformations. nih.gov

Future research could explore its use in:

Photo-responsive Polymers: Using the benzophenone group to initiate polymerization or cross-link polymer chains. acs.org

Functional Nanoparticles: Serving as a precursor for bismuth tungstate (B81510) (Bi2WO6) nanoparticles or other heterogeneous catalysts used in the synthesis of functionalized molecules like 1,2,3-triazoles. rsc.org

Multicomponent Drug Discovery: Employing the ketone functionality in multicomponent reactions, such as the Bucherer–Bergs or Ugi reactions, to rapidly generate libraries of complex molecules with potential biological activity. nih.gov

Sustainable Synthesis and Application Development

A major thrust in modern chemistry is the development of sustainable processes that minimize waste, energy consumption, and the use of hazardous materials. Future research on this compound and its derivatives will undoubtedly be guided by the principles of green chemistry.

This includes the development of eco-friendly synthetic protocols, such as using water as a solvent, employing reusable catalysts, and designing one-pot reactions to improve efficiency. nih.govrsc.org For example, a sustainable protocol for synthesizing 1,4-disubstituted 1,2,3-triazoles has been developed using reusable ZnO-CTAB nanocrystals in water, avoiding copper catalysts. rsc.org Similar strategies could be adapted for reactions involving this compound. The electrochemical methods discussed earlier also align with green chemistry principles by using electrons as a traceless reagent. acs.org

The applications of the compound and its derivatives should also be developed with sustainability in mind. For example, its use as a photocatalyst could replace traditional methods that require stoichiometric and often toxic reagents. Its incorporation into materials could be designed to enhance their recyclability or biodegradability. The environmental fate and potential toxicity of nitroaromatic compounds are significant concerns, and future work should include biodegradation studies and the design of molecules that are effective in their application but can be safely broken down in the environment. nih.gov

Q & A

Q. What are the recommended synthetic routes for 1-[2-(4-nitrobenzoyl)phenyl]ethan-1-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using 4-nitrobenzoyl chloride and a substituted benzene derivative. A stepwise approach involves:

Acylation : React 2-bromoacetophenone with 4-nitrobenzoyl chloride in the presence of AlCl₃ (Lewis acid) under anhydrous conditions .

Cross-Coupling : Use palladium-catalyzed Suzuki-Miyaura coupling to introduce aryl groups if substitution patterns require regioselectivity .

  • Optimization : Monitor reaction progress via TLC and adjust temperature (typically 80–120°C) and solvent polarity (e.g., dichloromethane vs. DMF) to improve yield. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Use ¹H and ¹³C NMR (e.g., 400 MHz in CDCl₃) to confirm the aromatic proton environment and nitro/keto group positions. Compare chemical shifts with analogous compounds (e.g., 1-(4-fluorophenyl)ethanone: δ ~2.6 ppm for acetyl group) .
  • IR Spectroscopy : Identify key functional groups (C=O stretch ~1680–1720 cm⁻¹, NO₂ asymmetric stretch ~1520 cm⁻¹) .
  • X-ray Crystallography : Resolve crystal structure to confirm bond angles and intermolecular interactions (e.g., π-π stacking due to nitro groups) .

Q. What stability considerations are critical during storage and handling?

  • Methodological Answer :
  • Thermal Stability : Perform TGA/DSC to determine decomposition temperatures (typically >200°C for similar nitroaromatics). Store at 2–8°C in amber vials to prevent photodegradation .
  • Chemical Stability : Avoid strong oxidizing agents (e.g., HNO₃) and reducing environments (e.g., NaBH₄) that may alter the nitro or ketone groups .

Advanced Research Questions

Q. How can computational methods elucidate the electronic structure and reactivity of this compound?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian or ORCA software to model HOMO/LUMO energies, highlighting electron-deficient regions (nitro group) for nucleophilic attack predictions .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO vs. ethanol) to optimize reaction media for catalytic processes .

Q. What strategies address contradictions in spectroscopic data or synthetic yields?

  • Methodological Answer :
  • Data Validation : Cross-reference NMR/IR with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ or [M-H]⁻). For low yields (<50%), consider:
  • Catalyst Screening : Test alternative catalysts (e.g., Ni/Pd dual systems) to improve cross-coupling efficiency .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., dehalogenation or over-reduction) and adjust stoichiometry .

Q. How can photochemical methods enhance functionalization or derivatization?

  • Methodological Answer :
  • UV-Mediated Reactions : Employ flow photoreactors (λ = 254–365 nm) to generate radicals for regioselective C-H functionalization. For example, use 2-benzopyrylium as a photoredox catalyst to introduce alkyl/aryl groups at specific positions .
  • Radical Trapping : Add TEMPO or BHT to confirm radical intermediates in mechanistic studies .

Q. What are the challenges in scaling up synthesis while maintaining purity?

  • Methodological Answer :
  • Process Chemistry : Transition from batch to continuous flow systems to control exothermic reactions (e.g., nitration steps). Monitor purity via inline PAT (Process Analytical Technology) tools like FTIR .
  • Crystallization Optimization : Use anti-solvent precipitation (e.g., water in ethanol) to enhance crystal uniformity and reduce impurities .

Methodological Tables

Q. Table 1: Key Spectroscopic Data for Structural Confirmation

TechniqueObserved SignalReference Compound Comparison
¹H NMR (CDCl₃)δ 8.2–8.4 ppm (aromatic H)1-(4-fluorophenyl)ethanone
¹³C NMR (CDCl₃)δ 195–200 ppm (C=O)1-(4-methylphenyl)ethanone
IR (KBr)1685 cm⁻¹ (C=O), 1525 cm⁻¹ (NO₂)1-(4-nitrophenoxy)phenyl-ethanone

Q. Table 2: Synthetic Yield Optimization Strategies

IssueSolutionEvidence Source
Low Acylation YieldIncrease AlCl₃ stoichiometry (1.5 eq)
Side ProductsAdd molecular sieves to absorb HCl
Poor SolubilitySwitch to DMF/THF (1:1) mixture

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.